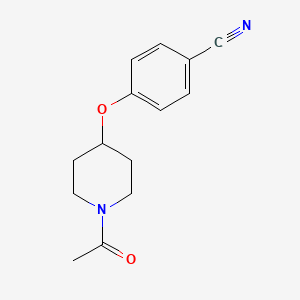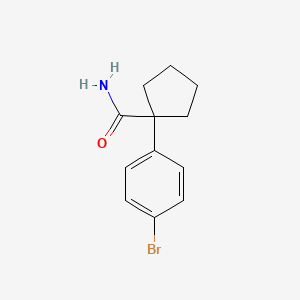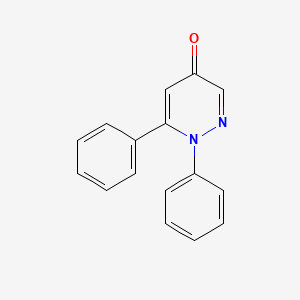![molecular formula C19H13ClN2O7S B7463980 [2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate](/img/structure/B7463980.png)
[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate, also known as NPS-CB1, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of [2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate involves its binding to the CB1 receptor, which is a G-protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding, this compound activates the receptor and initiates a signaling cascade that results in various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, the exact mechanisms underlying these effects are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate is its high potency and selectivity for the CB1 receptor, which makes it a useful tool compound for studying the endocannabinoid system. However, its potency also presents a challenge in terms of dosing and potential toxicity. Additionally, the lack of information on its pharmacokinetic properties and potential side effects limits its use in clinical applications.
Direcciones Futuras
There are several potential future directions for research on [2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate. One area of interest is the development of derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of pain and neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of [2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-nitrophenylthiol in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then subjected to a cyclization reaction with cyclohexenone in the presence of sodium hydride to obtain this compound. This synthetic route has been optimized to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate has been shown to exhibit potent cannabinoid receptor agonist activity, particularly at the CB1 receptor. This activity has led to its potential use as a therapeutic agent for a variety of conditions, including pain, inflammation, and neurological disorders. This compound has also been studied for its potential use as a tool compound for studying the endocannabinoid system.
Propiedades
IUPAC Name |
[2-(2-nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O7S/c20-13-9-8-11(21(25)26)10-12(13)19(24)29-16-6-3-5-15(23)18(16)30-17-7-2-1-4-14(17)22(27)28/h1-2,4,7-10H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKOZVUGJXGIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)


![[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate](/img/structure/B7463931.png)

![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
![N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7463967.png)


![3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7463987.png)
![(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B7463990.png)
![4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B7463996.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B7464000.png)